In-Depth Technical Guide: 2-(2,2-Dichlorocyclopropyl)acetic Acid – Structure, Synthesis, and Applications
In-Depth Technical Guide: 2-(2,2-Dichlorocyclopropyl)acetic Acid – Structure, Synthesis, and Applications
Executive Summary
2-(2,2-Dichlorocyclopropyl)acetic acid (CAS: 5365-26-4) is a highly specialized, bifunctional organic building block characterized by a rigid gem-dichlorocyclopropane ring and a flexible carboxymethyl side chain[1]. In modern drug discovery and agrochemical development, cyclopropanes are frequently deployed as metabolically stable bioisosteres for lipophilic groups. The presence of the gem-dichloro moiety further modulates the lipophilicity (LogP) and metabolic resistance of the scaffold, while the carboxylic acid handle provides a versatile vector for downstream conjugations, such as amidation and esterification.
This whitepaper provides a comprehensive, self-validating technical guide to the properties, mechanistic synthesis, and laboratory-scale preparation of 2-(2,2-dichlorocyclopropyl)acetic acid.
Chemical Identity and Structural Properties
Understanding the physicochemical baseline of the compound is critical for designing appropriate extraction, purification, and analytical workflows.
Table 1: Physicochemical Properties of 2-(2,2-Dichlorocyclopropyl)acetic acid
| Property | Specification / Value |
| IUPAC Name | 2-(2,2-Dichlorocyclopropyl)acetic acid |
| CAS Registry Number | 5365-26-4 |
| Molecular Formula | C5H6Cl2O2 |
| Molecular Weight | 169.00 g/mol |
| Physical State | Solid (White to off-white crystalline powder) |
| Solubility Profile | Soluble in DCM, MeOH, EtOAc; Poorly soluble in H2O |
| Storage Conditions | 2–8°C, protected from light and ambient moisture |
Mechanistic Synthesis & Workflow
The most robust and scalable method for synthesizing 2-(2,2-dichlorocyclopropyl)acetic acid is via the Makosza Phase-Transfer Catalysis (PTC) method. This involves the generation of a highly reactive dichlorocarbene intermediate and its subsequent trapping by a terminal alkene[2].
Mechanism of Action:
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Deprotonation: Sodium hydroxide deprotonates chloroform ( CHCl3 ) at the aqueous-organic interface to form the trichloromethanide anion ( CCl3− ).
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Phase Transfer: A phase-transfer catalyst (PTC), such as Benzyltriethylammonium chloride (TEBAC), shuttles the CCl3− anion into the organic phase.
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α -Elimination: Within the organic phase, the anion spontaneously expels a chloride ion to form the neutral, highly electrophilic dichlorocarbene ( :CCl2 )[2].
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Cycloaddition: The electrophilic carbon of the carbene undergoes a stereospecific, concerted [2+1] cycloaddition with the electron-rich terminal double bond of 3-butenoic acid (vinylacetic acid), yielding the gem-dichlorocyclopropane ring[3].
Phase-transfer catalyzed synthesis of 2-(2,2-dichlorocyclopropyl)acetic acid.
Experimental Protocol: Phase-Transfer Catalyzed Synthesis
This protocol is designed as a self-validating system , ensuring that chemical principles inherently drive the purification and isolation of the target compound.
Objective: To synthesize 2-(2,2-dichlorocyclopropyl)acetic acid via the cyclopropanation of 3-butenoic acid.
Materials Required:
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3-Butenoic acid (1.0 eq)
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Chloroform (10.0 eq) – Acts as both the carbene source and the organic solvent.
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Benzyltriethylammonium chloride (TEBAC, 0.05 eq)
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50% w/w NaOH aqueous solution (3.0 eq)
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10% HCl solution, Dichloromethane (DCM), Anhydrous Na2SO4
Step-by-Step Methodology:
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System Assembly: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and an internal temperature probe.
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Causality: Mechanical stirring is mandatory. Magnetic stirring is insufficient to maintain the high-shear emulsion required in biphasic PTC systems, which dictates the mass transfer rate of the trichloromethanide anion.
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Reagent Charging: Add 3-butenoic acid (8.6 g, 100 mmol), TEBAC (1.14 g, 5 mmol), and chloroform (120 g, ~80 mL, 1.0 mol) to the flask. Stir to dissolve the catalyst.
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Controlled Base Addition: Cool the reaction mixture to 0–5°C using an ice-water bath. Place 50% w/w NaOH (24 g NaOH in 24 mL water, 300 mmol) in the dropping funnel. Add the base dropwise over 45 minutes.
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Causality: The α -elimination of HCl from chloroform is highly exothermic. Maintaining the temperature below 5°C prevents the runaway generation of :CCl2 , which would otherwise dimerize into tetrachloroethylene or hydrolyze, drastically reducing the yield.
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Cycloaddition Phase: Once the addition is complete, remove the ice bath. Allow the emulsion to warm to ambient temperature (20–25°C) and stir vigorously for 12 hours.
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Validation: Monitor the reaction via TLC (Hexanes:EtOAc 7:3, visualizer: KMnO4 stain). The disappearance of the alkene double bond confirms the completion of the [2+1] cycloaddition.
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Quenching and Phase Separation: Pour the reaction mixture into 200 mL of crushed ice/water. Transfer to a separatory funnel and discard the lower organic layer (unreacted chloroform and non-polar impurities).
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Causality: At this highly basic pH (>12), the product exists as the water-soluble sodium 2-(2,2-dichlorocyclopropyl)acetate. Discarding the organic layer effectively removes organic byproducts while retaining the product in the aqueous phase.
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Acidification and Extraction: Acidify the aqueous layer by slowly adding 10% HCl until the pH reaches 2.0. Extract the acidified aqueous phase with DCM (3 × 50 mL).
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Validation: Acidification protonates the carboxylate, rendering the product lipophilic and driving it entirely into the DCM phase.
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Purification: Wash the combined DCM extracts with brine (50 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Recrystallize the crude residue from a mixture of hexanes and ethyl acetate to afford pure 2-(2,2-dichlorocyclopropyl)acetic acid.
Analytical Characterization
To verify the structural integrity of the synthesized batch, the following spectroscopic benchmarks should be met:
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1 H NMR (CDCl 3 ): Look for characteristic cyclopropane ring protons appearing as complex multiplets between 1.5 and 2.0 ppm. The methylene protons of the acetic acid group will appear as a doublet/multiplet around 2.5 ppm, and the carboxylic acid proton will present as a broad singlet far downfield (~11.0 ppm).
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13 C NMR (CDCl 3 ): The quaternary carbon bearing the two chlorine atoms ( CCl2 ) will be significantly deshielded, typically appearing around 60–65 ppm.
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IR Spectroscopy: A strong, sharp carbonyl ( C=O ) stretch at ~1710 cm −1 confirms the carboxylic acid, while a distinct C−Cl stretch will be visible around 750 cm −1 .
Applications in Drug Development & Agrochemicals
Beyond its use as a static structural motif, 2-(2,2-dichlorocyclopropyl)acetic acid is a dynamic intermediate. The highly strained gem-dichlorocyclopropane ring is susceptible to controlled ring-expansion reactions, often catalyzed by silver salts ( Ag+ ) or strong bases. This allows chemists to access heavily functionalized cyclopentene derivatives, which are privileged scaffolds in central nervous system (CNS) drug discovery.
Furthermore, the carboxylic acid tail can be readily activated using standard coupling reagents (e.g., EDC/HOBt) to form amides or esters, facilitating its integration into larger, complex active pharmaceutical ingredients (APIs).
Downstream synthetic utility and applications of 2-(2,2-dichlorocyclopropyl)acetic acid.
References
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Accela ChemBio Product Catalog (CAS: 5365-26-4) Source: Accela ChemBio URL:[Link]
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Organic Chemistry: A Tenth Edition - Addition of Carbenes to Alkenes Source: OpenStax URL:[Link]
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Iron Porphyrin and Cysteine Mediated Reduction of Ten Polyhalogenated Methanes in Homogeneous Aqueous Solution Source: Environmental Science & Technology (ACS Publications) URL:[Link]
